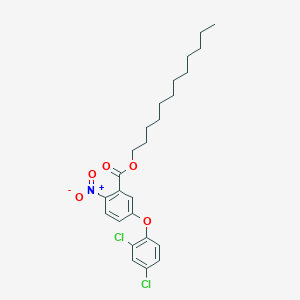![molecular formula C15H24N2O2 B14611474 2-[Ethyl(phenyl)amino]ethyl butylcarbamate CAS No. 60809-92-9](/img/structure/B14611474.png)
2-[Ethyl(phenyl)amino]ethyl butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(phenyl)amino]ethyl butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a butylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]ethyl butylcarbamate typically involves the reaction of an amine with a carbamoyl chloride. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction can be carried out under mild conditions, often using a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid-supported reagents, such as polystyrylsulfonyl chloride resin, can also facilitate the synthesis by simplifying the purification process .
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-[Ethyl(phenyl)amino]ethyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 2-[Ethyl(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar properties but different applications.
Phenyl carbamate: Shares the phenyl group but lacks the ethyl and butylcarbamate moieties.
Butyl carbamate: Contains the butylcarbamate group but lacks the ethyl and phenyl groups.
Uniqueness
2-[Ethyl(phenyl)amino]ethyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
60809-92-9 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
2-(N-ethylanilino)ethyl N-butylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-3-5-11-16-15(18)19-13-12-17(4-2)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18) |
Clave InChI |
XCMWODIOOHEFFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCN(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


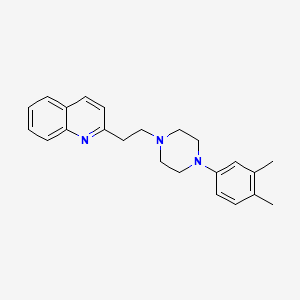
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)

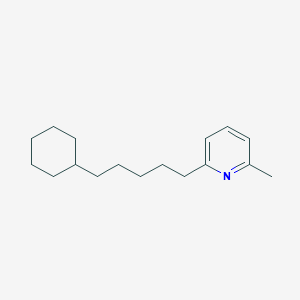
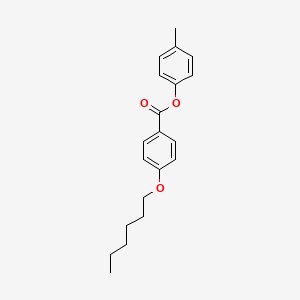
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
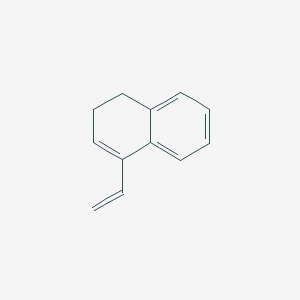

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
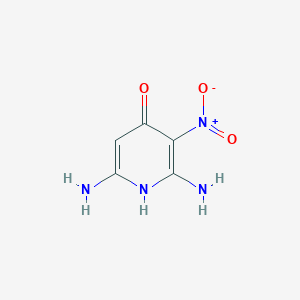
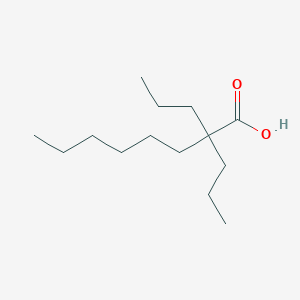
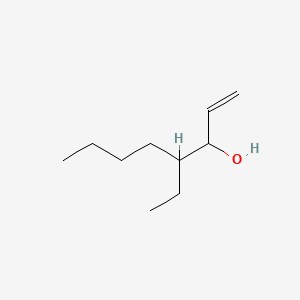
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
